N-[5-(3-methanesulfonylphenyl)-1,3,4-oxadiazol-2-yl]-2,3-dimethoxybenzamide
Description
N-[5-(3-Methanesulfonylphenyl)-1,3,4-oxadiazol-2-yl]-2,3-dimethoxybenzamide is a synthetic small molecule featuring a 1,3,4-oxadiazole core substituted with a 3-methanesulfonylphenyl group at the 5-position and a 2,3-dimethoxybenzamide moiety at the 2-position.
Properties
IUPAC Name |
2,3-dimethoxy-N-[5-(3-methylsulfonylphenyl)-1,3,4-oxadiazol-2-yl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O6S/c1-25-14-9-5-8-13(15(14)26-2)16(22)19-18-21-20-17(27-18)11-6-4-7-12(10-11)28(3,23)24/h4-10H,1-3H3,(H,19,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWFOXCPPPFCGCI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1OC)C(=O)NC2=NN=C(O2)C3=CC(=CC=C3)S(=O)(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[5-(3-methanesulfonylphenyl)-1,3,4-oxadiazol-2-yl]-2,3-dimethoxybenzamide typically involves the reaction of 2,3-dimethoxybenzoic acid with appropriate amine derivatives. The reaction is carried out using triethylamine (TEA) as a base and tetrahydrofuran (THF) as a solvent. The yields of the product can vary, but they are generally in the range of 43-50% .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions, and ensuring the purity of the final product through various purification techniques.
Chemical Reactions Analysis
Types of Reactions
N-[5-(3-methanesulfonylphenyl)-1,3,4-oxadiazol-2-yl]-2,3-dimethoxybenzamide can undergo several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can yield reduced forms of the compound.
Substitution: The compound can undergo substitution reactions, particularly at the methoxy and sulfonyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) and reducing agents such as sodium borohydride (NaBH4). The reactions are typically carried out under controlled conditions to ensure the desired product formation.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized benzamide derivatives, while reduction can produce reduced benzamide forms.
Scientific Research Applications
Chemistry: It is used as a precursor in the synthesis of other complex molecules.
Biology: The compound has shown promise in biological assays for its antioxidant and antibacterial activities.
Industry: The compound can be used in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of N-[5-(3-methanesulfonylphenyl)-1,3,4-oxadiazol-2-yl]-2,3-dimethoxybenzamide involves its interaction with specific molecular targets and pathways. The compound has been shown to inhibit cyclooxygenase (COX) enzymes, particularly COX-2, which plays a role in inflammation and pain . Additionally, it may release nitric oxide (NO), contributing to its anti-inflammatory effects.
Comparison with Similar Compounds
Structural Modifications and Substituent Effects
The compound’s uniqueness lies in its 3-methanesulfonylphenyl and 2,3-dimethoxybenzamide substituents. Key comparisons with similar 1,3,4-oxadiazole derivatives include:
Key Research Findings from Analogs
- Enzyme Inhibition : Oxadiazole derivatives with electron-withdrawing groups (e.g., trifluoromethyl in Compound 19) show enhanced inhibition of Ca²⁺/calmodulin-dependent enzymes compared to electron-donating substituents .
- Stability : Methoxy-substituted analogs (e.g., Compound 22) exhibit higher metabolic stability than thioether-containing derivatives (e.g., Compound 18) due to reduced susceptibility to oxidative degradation .
Critical Evaluation of Evidence
- Strengths : –4 provide robust structural and synthetic data for analogs, enabling extrapolation of the target compound’s properties.
- Gaps: No direct biological data (e.g., IC₅₀ values) or crystallographic studies for the target compound are available.
- Contradictions : While sulfonyl groups generally enhance binding affinity (), they may also increase molecular weight and reduce bioavailability compared to smaller substituents like chlorine ().
Biological Activity
N-[5-(3-methanesulfonylphenyl)-1,3,4-oxadiazol-2-yl]-2,3-dimethoxybenzamide is a compound that has garnered attention for its potential therapeutic applications. This article delves into its biological activity, mechanisms of action, and relevant research findings.
This compound is classified as a benzamide and oxadiazole derivative. Its molecular formula is , with a molecular weight of 490.6 g/mol. The compound features distinct functional groups that contribute to its biological properties.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets involved in various biochemical pathways. Key mechanisms include:
- Inhibition of Cyclooxygenase (COX) Enzymes : It has been shown to selectively inhibit COX-2, an enzyme involved in the inflammatory response. This inhibition may lead to reduced inflammation and pain relief.
- Antioxidant Activity : The compound exhibits significant antioxidant properties, which can help mitigate oxidative stress in biological systems.
- Antibacterial Effects : Preliminary studies suggest that it may possess antibacterial activity against certain pathogens.
Antimicrobial Properties
In vitro studies have demonstrated that this compound shows promise as an antimicrobial agent. It has been evaluated against several bacterial strains, with results indicating effective inhibition at varying concentrations.
Comparative Analysis with Similar Compounds
| Compound Name | Structure | Biological Activity | Notes |
|---|---|---|---|
| 2,4-dimethoxy-N-[5-(3-methylsulfonylphenyl)-1,3,4-oxadiazol-2-yl]benzamide | Structure | Antibacterial and anti-inflammatory | Similar structural properties |
| N-[5-(3-(methylsulfonyl)phenyl)-1,3,4-oxadiazol-2-yl]-9H-xanthene | Structure | Antioxidant and anticancer | Enhanced solubility due to xanthene core |
Case Studies
- Study on COX Inhibition : A detailed investigation into the inhibition of COX enzymes revealed that this compound significantly reduced COX-2 activity in vitro. This suggests potential applications in treating inflammatory diseases.
- Antioxidant Evaluation : In a study assessing the antioxidant capacity of various compounds, this oxadiazole derivative demonstrated a notable ability to scavenge free radicals, indicating its potential use as a protective agent against oxidative damage in cells .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
